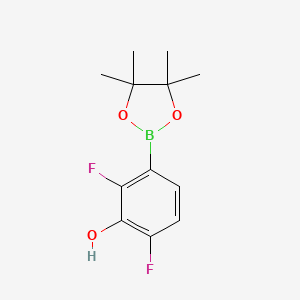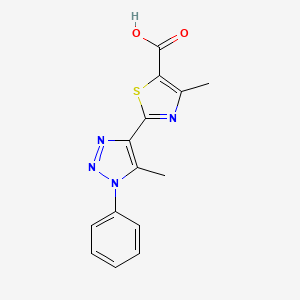
1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and hydroxy groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be compared with similar compounds, such as:
1-(4-Fluorophenyl)piperazine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group but has a different ring system and additional aromatic groups. The uniqueness of this compound lies in its triazole ring and the combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8FN5O |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N'-hydroxytriazole-4-carboximidamide |
InChI |
InChI=1S/C9H8FN5O/c10-6-1-3-7(4-2-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) |
Clave InChI |
QVWAUAKYBMQHPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502865.png)

![[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid](/img/structure/B12502870.png)
![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![(4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B12502884.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)
![3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B12502907.png)
![Ethyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502908.png)
